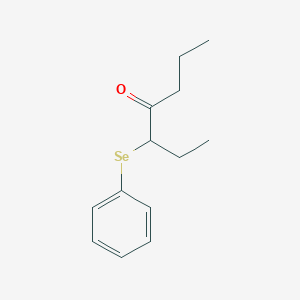![molecular formula C14H15NO5S B14615460 Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-47-3](/img/structure/B14615460.png)
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl group and a 3,4-dimethoxyphenylmethyl moiety. The 1-oxide functional group adds to its unique chemical properties. Pyridine derivatives are widely studied due to their significant biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide typically involves the reaction of pyridine N-oxide with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of intermediates followed by their subsequent reactions to form the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress, leading to its biological effects.
類似化合物との比較
- Pyridine, 4-methyl-, 1-oxide
- Pyridine, 3,5-dimethyl-, 1-oxide
- Pyridine, 2,6-dimethyl-, 1-oxide
Comparison: Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the 3,4-dimethoxyphenylmethyl moiety and the sulfonyl group These functional groups confer distinct chemical reactivity and biological activity compared to other pyridine N-oxides
特性
CAS番号 |
60264-47-3 |
|---|---|
分子式 |
C14H15NO5S |
分子量 |
309.34 g/mol |
IUPAC名 |
2-[(3,4-dimethoxyphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO5S/c1-19-12-7-6-11(9-13(12)20-2)10-21(17,18)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3 |
InChIキー |
ZYBOBCNEOFHBOD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
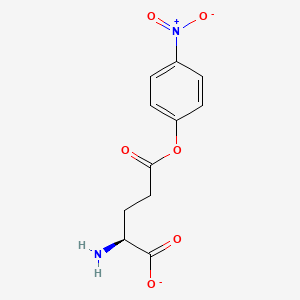
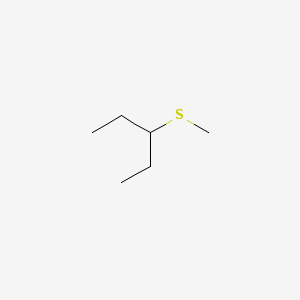
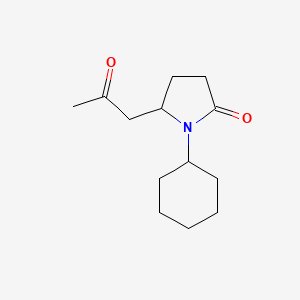
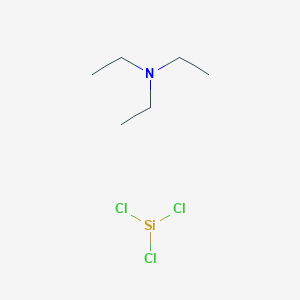
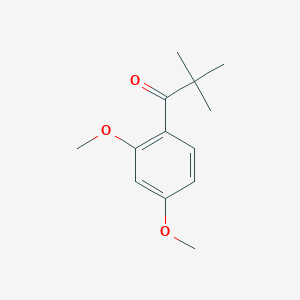
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
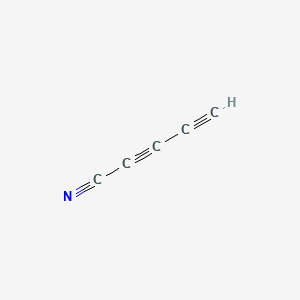

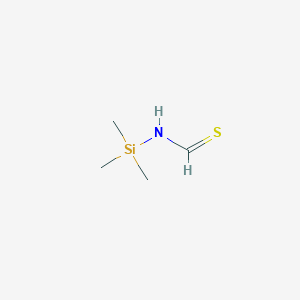
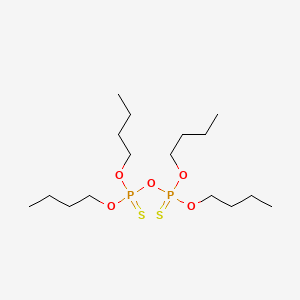
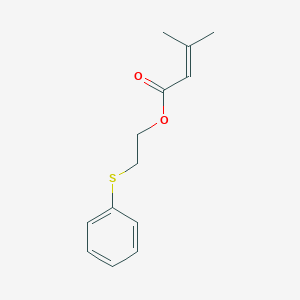
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
